molecular formula C17H16ClN5O2 B2913189 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide CAS No. 1421523-40-1

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Cat. No.: B2913189
CAS No.: 1421523-40-1
M. Wt: 357.8
InChI Key: QDCCBJCZTOITHA-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidinyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidinyl components. One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloropyrimidin-5-amine under specific conditions to form the intermediate compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features and the presence of multiple functional groups. Similar compounds include other benzamide derivatives, pyrazole-based ligands, and pyrimidinyl compounds. These compounds share some similarities in their chemical properties but differ in their biological activities and applications.

Comparison with Similar Compounds

  • 5-Chloro-1,3-dimethylpyrazole

  • N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine

  • 5-Chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine

  • N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylpyridin-2-amine

Properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-6-11(2)23(22-10)17-19-8-13(9-20-17)21-16(24)14-7-12(18)4-5-15(14)25-3/h4-9H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCBJCZTOITHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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